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molecular formula Ca B076470 Calcium-40 CAS No. 14092-94-5

Calcium-40

Cat. No. B076470
M. Wt: 39.962591 g/mol
InChI Key: OYPRJOBELJOOCE-IGMARMGPSA-N
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Patent
US04220630

Procedure details

Sulfuric acid is added in amounts such that the sulfate content of the added acid and the sulfate content of the added rock is equivalent to about 90% to about 100% (more preferred 93-99.5%) of the stoichiometric amount of sulfate required to react with calcium added in the phosphate rock to form calcium sulfate hemihydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Ca:11].[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>>[OH2:2].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Ca+2:11].[Ca+2:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2] |f:3.4.5.6.7.8.9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Four
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Five
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Ca+2].[Ca+2].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04220630

Procedure details

Sulfuric acid is added in amounts such that the sulfate content of the added acid and the sulfate content of the added rock is equivalent to about 90% to about 100% (more preferred 93-99.5%) of the stoichiometric amount of sulfate required to react with calcium added in the phosphate rock to form calcium sulfate hemihydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Ca:11].[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>>[OH2:2].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Ca+2:11].[Ca+2:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2] |f:3.4.5.6.7.8.9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Four
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Five
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Ca+2].[Ca+2].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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